molecular formula C11H11N5O3 B5535228 4-amino-N-[(E)-(2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide

4-amino-N-[(E)-(2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B5535228
M. Wt: 261.24 g/mol
InChI Key: ULOWBFGPPFFMCH-AWNIVKPZSA-N
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Description

4-amino-N-[(E)-(2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that belongs to the class of oxadiazoles

Mechanism of Action

The mechanism of action of “4-amino-N’-(2-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide” is not directly available from the search results. The mechanism of action typically refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect . This information might be limited due to the specific and complex nature of the compound.

Safety and Hazards

The safety and hazards information related to “4-amino-N’-(2-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide” is not directly available from the search results . It’s important to handle all chemical compounds with care and appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[(E)-(2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with 2-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[(E)-(2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(2-methoxyethyl)benzamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

4-amino-N-[(E)-(2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-amino-N-[(E)-(2-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c1-18-8-5-3-2-4-7(8)6-13-14-11(17)9-10(12)16-19-15-9/h2-6H,1H3,(H2,12,16)(H,14,17)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOWBFGPPFFMCH-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=NON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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